molecular formula C19H21ClN2O B11333956 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11333956
M. Wt: 328.8 g/mol
InChI Key: PSITXYUSOZRHOK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a compound that features a pyrrolidine ring, a chlorophenyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, leading to biological effects such as enzyme inhibition or receptor modulation. The chlorophenyl group may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially leading to better interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H21ClN2O/c20-17-11-5-4-10-16(17)18(22-12-6-7-13-22)14-21-19(23)15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2,(H,21,23)

InChI Key

PSITXYUSOZRHOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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